Delphinidin 3-glucoside chloride is a significant anthocyanin, a class of compounds known for their vibrant colors and health benefits. This compound is primarily derived from various fruits and plants, notably from the Vaccinium species, such as blueberries and bilberries, as well as from Vitis vinifera, commonly known as grapevines. Delphinidin 3-glucoside chloride is classified under the broader category of flavonoids, specifically within the anthocyanins, which are responsible for the red, purple, and blue hues in many plants.
The synthesis of delphinidin 3-glucoside chloride can be achieved through several methods. One prominent method involves the glycosylation of delphinidin using glucose in the presence of a catalyst. The process typically includes the following steps:
Technical details regarding these methods indicate that careful control of temperature and pH is crucial to ensure high yield and purity of the final product .
Delphinidin 3-glucoside chloride has a complex molecular structure characterized by its chromenylium core, which is typical of anthocyanins. The molecular formula is with a molar mass of approximately 500.84 g/mol.
The structural representation can be denoted as follows:
Delphinidin 3-glucoside chloride participates in various chemical reactions typical of anthocyanins. These include:
These reactions are crucial for understanding its behavior in food systems and biological environments .
The mechanism of action of delphinidin 3-glucoside chloride is primarily linked to its antioxidant properties. It acts by scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative stress. Additionally:
These properties are essential for its application in food technology and pharmacology .
Delphinidin 3-glucoside chloride has diverse applications across various fields:
Delphinidin 3-glucoside chloride originates from the flavonoid biosynthetic pathway, a specialized branch of plant phenylpropanoid metabolism. This intricate biochemical cascade initiates with phenylalanine, which undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation and activation reactions yield 4-coumaroyl-CoA, which combines with three malonyl-CoA molecules via chalcone synthase (CHS) to form naringenin chalcone. Isomerization by chalcone isomerase (CHI) produces the flavanone naringenin, a pivotal branchpoint intermediate [1] [5].
For delphinidin biosynthesis, naringenin undergoes sequential oxidation and hydroxylation:
The final stabilization occurs through 3-O-glucosylation, forming delphinidin 3-glucoside chloride. This pathway demonstrates compartmentalization across endoplasmic reticulum, cytosol, and vacuole, with transport mechanisms ensuring substrate channeling. The expression of key genes (F3'5'H, DFR, ANS) dictates delphinidin accumulation in tissues like eggplant skin, bilberry fruit, and Hydrangea macrophylla sepals, where it contributes to blue/purple pigmentation [1] [2].
Table 1: Key Enzymes in Delphinidin 3-Glucoside Biosynthesis
| Enzyme | Gene Symbol | Function | Cofactors/Substrates |
|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Deamination of phenylalanine to cinnamic acid | Phenylalanine |
| Chalcone synthase | CHS | Condensation of 4-coumaroyl-CoA with malonyl-CoA | 4-Coumaroyl-CoA, 3× Malonyl-CoA |
| Flavonoid 3',5'-hydroxylase | F3'5'H | Hydroxylation at B-ring 3' and 5' positions | 2-Oxoglutarate, O₂, Ascorbate |
| Dihydroflavonol 4-reductase | DFR | Reduction of dihydromyricetin to leucodelphinidin | NADPH |
| Anthocyanidin synthase | ANS | Oxidation of leucodelphinidin to delphinidin aglycone | 2-Oxoglutarate, Fe²⁺, O₂, Ascorbate |
| UDP-glucose:flavonoid 3-O-glucosyltransferase | UGT | Glucosylation at C3 position forming stable anthocyanin | UDP-glucose |
Glycosyltransferases (GTs) catalyze the transfer of activated sugar moieties to acceptor molecules, a critical stabilization step in anthocyanin biosynthesis. Delphinidin 3-glucoside chloride formation specifically involves UDP-glucose:flavonoid 3-O-glucosyltransferases (3-GTs), which belong to glycosyltransferase family 1 (GT1). These enzymes utilize uridine 5'-diphosphate glucose (UDP-glucose) as the sugar donor and delphinidin aglycone as the acceptor, forming a β-glycosidic bond at the C3 position of the anthocyanidin C-ring [2] [6] [9].
3-GTs exhibit stringent regioselectivity but variable sugar donor specificity across plant species:
Structural analyses reveal that 3-GTs contain a conserved plant secondary product glycosyltransferase (PSPG) motif at the C-terminus, which forms the UDP-sugar binding pocket. Key residues within this motif (H20, Q22, W35) determine sugar donor specificity through hydrogen bonding and hydrophobic interactions. Mutagenesis studies demonstrate that a single amino acid substitution (e.g., S37A in UGT78D1) can alter donor specificity from UDP-rhamnose to UDP-galactose, enabling metabolic engineering of glycosylation patterns [6] [9].
Table 2: Glycosyltransferase Specificity in Delphinidin Glucosylation
| Enzyme | Plant Source | Sugar Donor Specificity | Catalytic Efficiency (Kcat/Km) | Key Structural Features |
|---|---|---|---|---|
| UGT78D2 | Arabidopsis thaliana | UDP-glucose only | 1.8 × 10⁴ M⁻¹s⁻¹ | PSPG box: H20/Q22/W35 |
| VvGT1 | Vitis vinifera | UDP-glucose only | 2.1 × 10⁴ M⁻¹s⁻¹ | Conserved D119 for glucose positioning |
| EpPF3GT | Epimedium koreanum | UDP-glucose/UDP-galactose | 1.2 × 10⁴ M⁻¹s⁻¹ (glucose) | Extended substrate binding pocket |
| DcUCGalT1 | Dendranthema × grandiflorum | UDP-galactose only | 0.9 × 10⁴ M⁻¹s⁻¹ | Unique Q37 for galactose specificity |
| UGT79B1 | Arabidopsis thaliana | UDP-xylose | Not detected for delphinidin | Catalyzes 2"-O-xylosylation of anthocyanins |
The spatial and temporal accumulation of delphinidin 3-glucoside chloride is governed by combinatorial transcriptional networks. The WD40-basic helix-loop-helix-MYB (WBM) complex serves as the central regulatory module activating structural gene expression. In Arabidopsis thaliana, the ternary complex comprising TRANSPARENT TESTA 8 (TT8, bHLH), TRANSPARENT TESTA GLABRA 1 (TTG1, WD40), and production of anthocyanin pigment 1 (PAP1, MYB) directly binds promoters of F3'5'H, DFR, ANS, and UGT78D2 genes [2].
MYB transcription factors confer substrate specificity within the pathway:
Environmental cues and developmental signals modulate this regulatory hierarchy:
In blueberry (Vaccinium corymbosum), preharvest UV-B exposure increases delphinidin 3-glucoside accumulation by 300% through coordinated upregulation of VcF3'5'H, VcANS, and VcUGT78A2. Similarly, white cultivars of eggplant (Solanum melongena) lack functional SmMYB1 alleles, abolishing delphinidin production despite intact structural genes [1].
Metabolic engineering approaches overcome natural limitations in delphinidin 3-glucoside chloride accumulation by rewiring biosynthetic pathways in heterologous hosts. Escherichia coli has been engineered to produce pelargonidin and cyanidin glucosides through expression of a four-gene construct: Malus domestica F3H and ANS, Anthurium andraeanum DFR, and Petunia hybrida flavonoid 3-O-glucosyltransferase (3GT) [5].
Key strategies for delphinidin 3-glucoside production include:
Microbial production faces challenges including:
Recent advances address these limitations:
Synthetic biology platforms have achieved milestone titers:
Despite progress, delphinidin 3-glucoside titers in engineered microbes (≤0.6 g/L) remain orders of magnitude below commercial viability compared to plant extracts. Future directions include dynamic pathway control using quorum-sensing systems, orthogonal cofactor regeneration, and artificial metabolon assembly for enhanced carbon flux toward this high-value anthocyanin.
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